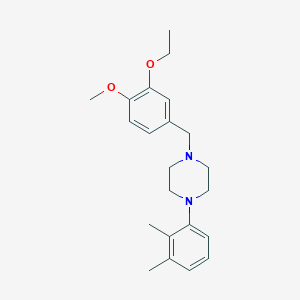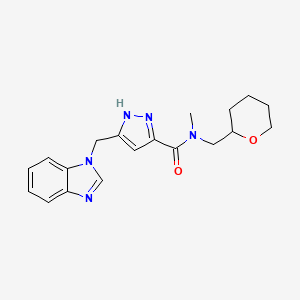![molecular formula C9H11N5O3 B6005584 4-[(6-oxo-6,7-dihydro-1H-purin-2-yl)amino]butanoic acid](/img/structure/B6005584.png)
4-[(6-oxo-6,7-dihydro-1H-purin-2-yl)amino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(6-oxo-6,7-dihydro-1H-purin-2-yl)amino]butanoic acid is a chemical compound that belongs to the class of purine analogs. It is also known as 4-(N-purin-6-ylamino) butanoic acid or 6-N-purinyl-aminocaproic acid. This compound has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, biochemistry, and molecular biology.
Mecanismo De Acción
The mechanism of action of 4-[(6-oxo-6,7-dihydro-1H-purin-2-yl)amino]butanoic acid involves its interaction with various enzymes and cellular pathways. It has been shown to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of HIV. It does so by binding to the active site of the enzyme and preventing the incorporation of nucleotides into the growing viral DNA chain. It has also been found to inhibit the activity of ribonucleotide reductase, an enzyme that is required for the synthesis of DNA. Additionally, it has been shown to activate the p53 tumor suppressor pathway, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects
4-[(6-oxo-6,7-dihydro-1H-purin-2-yl)amino]butanoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the replication of HIV by interfering with the reverse transcriptase enzyme. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Furthermore, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, it has been found to possess antioxidant properties, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[(6-oxo-6,7-dihydro-1H-purin-2-yl)amino]butanoic acid is its potential applications in various areas of scientific research. It has been found to exhibit antiviral, antitumor, and anti-inflammatory properties, which make it a promising candidate for the development of new drugs. Furthermore, its synthesis method is relatively simple and yields a reasonable amount of product.
However, there are also some limitations associated with the use of 4-[(6-oxo-6,7-dihydro-1H-purin-2-yl)amino]butanoic acid in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, its stability under different experimental conditions needs to be further investigated.
Direcciones Futuras
For the study of this compound include investigating its potential applications in the treatment of viral infections and cancer, elucidating its mechanism of action, and developing new synthetic methods for the production of this compound.
Métodos De Síntesis
The synthesis of 4-[(6-oxo-6,7-dihydro-1H-purin-2-yl)amino]butanoic acid involves the reaction of adenine with 6-bromohexanoic acid in the presence of a base such as potassium carbonate. The reaction leads to the formation of a purine derivative, which is then treated with sodium nitrite and hydrochloric acid to produce 4-[(6-oxo-6,7-dihydro-1H-purin-2-yl)amino]butanoic acid. The overall yield of this synthesis method is around 30%.
Aplicaciones Científicas De Investigación
4-[(6-oxo-6,7-dihydro-1H-purin-2-yl)amino]butanoic acid has been extensively studied for its potential applications in various areas of scientific research. One of the most significant applications is in the field of medicinal chemistry, where this compound has been found to exhibit antiviral, antitumor, and anti-inflammatory properties. It has been shown to inhibit the replication of human immunodeficiency virus (HIV) by interfering with the reverse transcriptase enzyme. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Furthermore, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
4-[(6-oxo-1,7-dihydropurin-2-yl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c15-5(16)2-1-3-10-9-13-7-6(8(17)14-9)11-4-12-7/h4H,1-3H2,(H,15,16)(H3,10,11,12,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELFVCNKWKOPLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(6-Oxo-1,7-dihydropurin-2-yl)amino]butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine](/img/structure/B6005505.png)
![N-benzyl-N-methyl-1-[(2E)-3-phenyl-2-propenoyl]-3-piperidinamine](/img/structure/B6005510.png)
![2-[4-(3,5-dimethoxybenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6005514.png)
![methyl 4-({[1-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)benzoate](/img/structure/B6005518.png)
![2-(cyclohexylmethyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine](/img/structure/B6005521.png)

![2-{1-(3,5-dimethoxybenzyl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6005551.png)

![1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-4-(3-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6005556.png)
![N-{1-[1-(4-hydroxy-3,5-dimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B6005582.png)
![4-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}morpholine](/img/structure/B6005587.png)
![1-[2-(4-morpholinyl)ethyl]-6-oxo-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6005594.png)
![2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}-1-butanol](/img/structure/B6005597.png)
